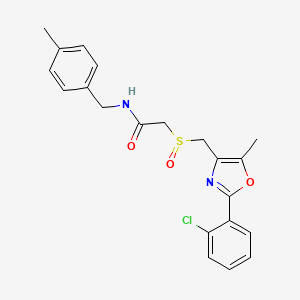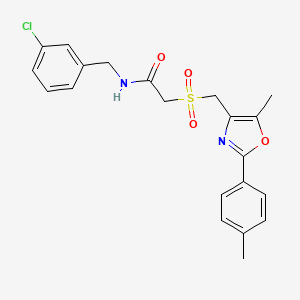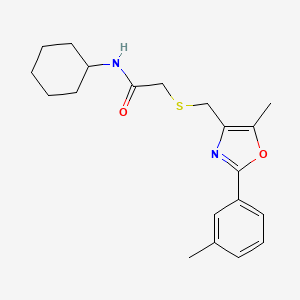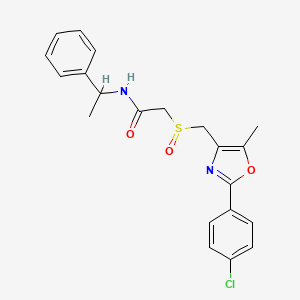![molecular formula C19H24N2O3S B10816404 N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816404.png)
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-332037 is a chemical compound with the molecular formula C₁₉H₂₄N₂O₃S. It is known for its role as a beta-catenin modulator, which can alter the lifespan of eukaryotic organisms
Méthodes De Préparation
The synthesis of WAY-332037 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This involves the reaction of a substituted benzaldehyde with an amino acid derivative under acidic conditions to form the oxazole ring.
Sulfoxide formation: The oxazole derivative is then reacted with a sulfoxide precursor under controlled conditions to introduce the sulfoxide group.
Industrial production methods for WAY-332037 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Analyse Des Réactions Chimiques
WAY-332037 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl group, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include the corresponding sulfone, sulfide, and substituted derivatives.
Applications De Recherche Scientifique
WAY-332037 has a wide range of scientific research applications:
Chemistry: It is used as a beta-catenin modulator in studies related to chemical signaling pathways.
Biology: The compound is studied for its effects on the lifespan of eukaryotic organisms, making it a valuable tool in aging research.
Medicine: WAY-332037 is investigated for its potential therapeutic applications, particularly in diseases where beta-catenin signaling is implicated.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
WAY-332037 exerts its effects by modulating the beta-catenin signaling pathway. Beta-catenin is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival. WAY-332037 interacts with beta-catenin, altering its stability and activity, thereby influencing the downstream signaling events. This modulation can lead to changes in gene expression and cellular behavior, making it a powerful tool for studying and potentially treating conditions related to beta-catenin dysregulation.
Comparaison Avec Des Composés Similaires
WAY-332037 can be compared with other beta-catenin modulators, such as:
ICG-001: A small molecule that inhibits the interaction between beta-catenin and CREB-binding protein.
XAV939: A tankyrase inhibitor that promotes the degradation of beta-catenin.
PRI-724: A derivative of ICG-001 with improved pharmacokinetic properties.
WAY-332037 is unique in its specific interaction with beta-catenin and its ability to modulate the lifespan of eukaryotic organisms. This sets it apart from other beta-catenin modulators, which may have different mechanisms of action or target different aspects of the beta-catenin signaling pathway.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-cyclopentyl-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-6-5-7-15(10-13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-16-8-3-4-9-16/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3,(H,20,22) |
Clé InChI |
SOMQSZSXEVGRQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Cyclopentyl-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816330.png)
![N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide](/img/structure/B10816345.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B10816350.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816354.png)
![N-Benzyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816356.png)

![N-[(2-Chlorophenyl)methyl]-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816366.png)
![N-Benzyl-2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816388.png)
![N-[(4-Chlorophenyl)methyl]-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816395.png)
![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B10816415.png)